molecular formula C11H23N B12896229 Cycloundecanamine CAS No. 36413-76-0

Cycloundecanamine

Cat. No.: B12896229
CAS No.: 36413-76-0
M. Wt: 169.31 g/mol
InChI Key: YCEFCHDUDSUVRU-UHFFFAOYSA-N
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Description

Cycloundecanamine is an organic compound with the molecular formula C₁₁H₂₃N It is a cyclic amine, specifically a cycloalkylamine, which means it contains an amine group attached to a cycloalkane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloundecanamine can be synthesized through several methods, including:

    Cyclization of Linear Amines: One common method involves the cyclization of linear amines under acidic or basic conditions. For example, the cyclization of 1-aminoundecane can be achieved using strong acids like sulfuric acid or bases like sodium hydroxide.

    Reductive Amination: Another method is the reductive amination of cycloundecanone with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale cyclization reactions. The process involves:

    Feedstock Preparation: Purifying the starting materials to ensure high yield and purity.

    Reaction Conditions: Optimizing temperature, pressure, and catalyst concentration to maximize the efficiency of the cyclization process.

    Purification: Using distillation or recrystallization to isolate and purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form cycloundecanone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form cycloundecane using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Cycloundecanone.

    Reduction: Cycloundecane.

    Substitution: Various substituted cycloundecanes depending on the reagents used.

Scientific Research Applications

Cycloundecanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.

    Industry: this compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

Cycloundecanamine can be compared with other cyclic amines such as:

    Cyclohexylamine: A smaller cyclic amine with similar chemical properties but different applications.

    Cyclododecanamine: A larger cyclic amine with a similar structure but different reactivity and uses.

Uniqueness: this compound’s unique ring size and amine functionality make it particularly versatile in organic synthesis and industrial applications. Its balance of ring strain and stability provides distinct advantages over smaller or larger cyclic amines.

Comparison with Similar Compounds

  • Cyclohexylamine
  • Cyclododecanamine
  • Cyclooctylamine

Cycloundecanamine’s unique properties and potential applications make it a valuable compound in various fields of research and industry. Its synthesis, reactivity, and applications continue to be areas of active investigation.

Properties

CAS No.

36413-76-0

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

cycloundecanamine

InChI

InChI=1S/C11H23N/c12-11-9-7-5-3-1-2-4-6-8-10-11/h11H,1-10,12H2

InChI Key

YCEFCHDUDSUVRU-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCC1)N

Origin of Product

United States

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